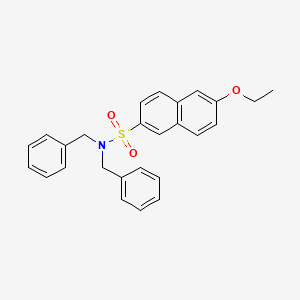![molecular formula C26H16N4O8 B5131858 N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)
N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine, commonly referred to as NBND, is a synthetic compound that has been widely used in scientific research. NBND is a member of the family of bis-benzodioxole compounds, which have been found to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of NBND is not fully understood. However, it is believed that NBND interacts with DNA, RNA, and proteins through intercalation, which results in changes in their conformation and function. NBND has also been found to generate reactive oxygen species (ROS), which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
NBND has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. In addition, NBND has been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBND is its high fluorescence intensity, which makes it a useful tool for the detection of DNA, RNA, and proteins. NBND is also relatively stable and can be easily synthesized in large quantities. However, NBND has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for research on NBND. One area of interest is the development of new synthetic methods for NBND that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential therapeutic applications of NBND, particularly in the treatment of cancer and other diseases. Finally, further research is needed to better understand the mechanism of action of NBND and its effects on cells and tissues.
Synthesis Methods
NBND can be synthesized through a multistep reaction process. The first step involves the condensation of 6-nitro-1,3-benzodioxole with 1,5-naphthalenediamine in the presence of a suitable catalyst. The resulting intermediate is then subjected to a second condensation reaction with formaldehyde to yield NBND.
Scientific Research Applications
NBND has been widely used in scientific research as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a photosensitizer for the treatment of cancer and other diseases. In addition, NBND has been found to exhibit antimicrobial and antioxidant activities, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-[5-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]naphthalen-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O8/c31-29(32)21-9-25-23(35-13-37-25)7-15(21)11-27-19-5-1-3-17-18(19)4-2-6-20(17)28-12-16-8-24-26(38-14-36-24)10-22(16)30(33)34/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNASMGJCFSFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC4=C3C=CC=C4N=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5131829.png)

![1'-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4'-bipiperidine](/img/structure/B5131851.png)
![5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)

![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)